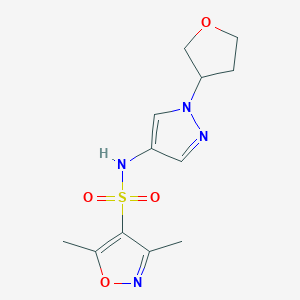

3,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide is a chemical compound that belongs to the class of isoxazole sulfonamides. It has been synthesized and studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

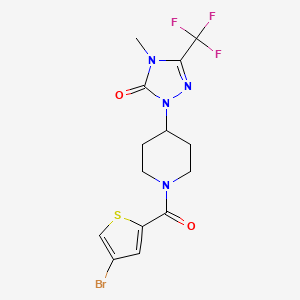

Biological Activity of Sulfonamide Hybrids

Sulfonamides, including those with complex structures like 3,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide, are pivotal in drug discovery due to their diverse biological activities. These compounds exhibit a range of pharmacological properties, such as antibacterial, anti-carbonic anhydrase, and anti-tumor activities. The design of sulfonamide hybrids, incorporating various organic scaffolds like coumarin, pyrazole, and isoxazole, enhances their pharmacological profile, leading to the development of novel therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Enzyme Inhibition Properties

Sulfonamide derivatives have been synthesized with the aim of inhibiting enzymes like carbonic anhydrases and acetylcholinesterase, which are crucial in various physiological processes. These inhibitors are designed to possess low cytotoxicity, making them suitable candidates for therapeutic applications. Their effectiveness against enzymes and their low cytotoxicity towards non-tumor cells highlight their potential in medicinal chemistry (Ozmen Ozgun et al., 2019).

Supramolecular Chemistry Applications

Complexes based on sulfonamide ligands, such as those derived from pyrazole sulfone/sulfoxide compounds, contribute significantly to the field of supramolecular chemistry. These complexes can form monomeric or dimeric structures depending on the reaction conditions, leading to the development of new materials with potential applications in catalysis and material science (León et al., 2013).

Contribution to Medicinal Chemistry

The tautomeric behavior of sulfonamide derivatives plays a vital role in their pharmacological and biological activities. Understanding these molecular conformations is essential for designing drugs with specific therapeutic actions. This research contributes to the foundational knowledge required for the development of novel drugs with improved efficacy and safety profiles (Erturk, Gumus, Dikmen, & Alver, 2016).

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S/c1-8-12(9(2)20-14-8)21(17,18)15-10-5-13-16(6-10)11-3-4-19-7-11/h5-6,11,15H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCCCHYNCXXOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2934470.png)

![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)

![N1-(3,4-dimethoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2934481.png)

![methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2934488.png)